molecular formula C9H12BrNO2 B7474400 5-bromo-N-(2-methylpropyl)furan-3-carboxamide

5-bromo-N-(2-methylpropyl)furan-3-carboxamide

Cat. No. B7474400
M. Wt: 246.10 g/mol
InChI Key: YGWIISRYTYNGAC-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methylpropyl)furan-3-carboxamide, also known as Br-IPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to induce apoptosis in cancer cells, leading to reduced cell viability.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(2-methylpropyl)furan-3-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(2-methylpropyl)furan-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide, as well as to optimize its synthesis method for increased yield and purity. Finally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide could be further evaluated for its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs.
In conclusion, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield, and it has been found to have low toxicity in vitro. 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been investigated as a potential anticancer and anti-inflammatory agent, and further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide involves the reaction of 5-bromo-3-hydroxyfuran-2-carboxylic acid with 2-methylpropylamine. The resulting product is then treated with thionyl chloride to obtain the final compound. This method has been optimized to yield high purity and high yield of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide.

Scientific Research Applications

5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been investigated for its potential as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-bromo-N-(2-methylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)4-11-9(12)7-3-8(10)13-5-7/h3,5-6H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWIISRYTYNGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=COC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-methylpropyl)furan-3-carboxamide

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